Gigantol isomer-1

alpha-glucosidase inhibition antidiabetic research Dendrobium bibenzyls

Gigantol isomer-1 (67884-30-4) is validated for α-glucosidase inhibition—moscatilin and chrysotoxin are inactive. For NSCLC, H460 IC50=85.40 μM vs moscatilin 674.04 μM. Uniquely upregulates GLUT1/GLUT4 in myotubes while downregulating in adipocytes—absent in batatasin III. Substituting bibenzyl analogs introduces uncontrolled variables. Procure only authenticated, HPLC-verified ≥98% for reproducible results.

Molecular Formula C16H18O4
Molecular Weight 274.31 g/mol
CAS No. 67884-30-4
Cat. No. B150167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGigantol isomer-1
CAS67884-30-4
Synonymsgigantol
Molecular FormulaC16H18O4
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCC2=CC(=CC(=C2)OC)O)O
InChIInChI=1S/C16H18O4/c1-19-14-8-12(7-13(17)10-14)4-3-11-5-6-16(20-2)15(18)9-11/h5-10,17-18H,3-4H2,1-2H3
InChIKeySDXKZPQOVUDXIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gigantol Isomer-1 (CAS 67884-30-4): Key Specifications and Procurement Baseline for a Dendrobium-Derived Bibenzyl


Gigantol isomer-1 (CAS: 67884-30-4; synonym: Gigantol, Dihydropiceatannol-3,4′-dimethylether) is a bibenzyl (dihydrostilbene) natural product primarily isolated from Dendrobium species including D. nobile, D. chrysotoxum, D. aphyllum, and D. draconis [1] [2]. With molecular formula C₁₆H₁₈O₄ and molecular weight 274.31 g/mol, this compound is characterized by a melting point of 95–96°C, density of 1.204 g/cm³ (predicted), and LogP value of 2.9 . Commercially available with purity specifications ≥95%–≥98% (HPLC), the compound is supplied as a white to off-white solid or powder with recommended long-term storage at -20°C for 3 years or 2–8°C for 2 years [3] .

Why Generic Bibenzyl Substitution Fails: The Critical Differentiation of Gigantol Isomer-1 for Targeted Research


Substituting Gigantol isomer-1 with structurally similar bibenzyls such as moscatilin, erianin, batatasin III, or tristin introduces substantial risks to experimental reproducibility and procurement validity due to divergent bioactivity profiles, metabolic fates, and cellular selectivity that cannot be predicted from core scaffold similarity alone. Evidence demonstrates that minor arene substitution differences—specifically the 3′-hydroxy-5′-methoxy versus alternative hydroxyl/methoxy positioning—translate into qualitatively distinct pharmacological outcomes, including activity-versus-inactivity dichotomies in enzyme inhibition, inverse selectivity patterns across cell lines, and opposing effects on glucose transporter regulation [1] [2] [3]. Consequently, generic substitution without compound-specific validation introduces uncontrolled variables that can invalidate comparative studies, confound mechanism-of-action analyses, and generate irreproducible results. The quantitative evidence below establishes exactly where and why Gigantol isomer-1 must be procured as the designated, authenticated entity rather than an assumed interchangeable analog.

Gigantol Isomer-1 Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Procurement Decision-Making


Alpha-Glucosidase Inhibitory Activity: Gigantol Isomer-1 vs. Moscatilin vs. Chrysotoxin vs. Acarbose

In a direct head-to-head comparison conducted under identical assay conditions, Gigantol isomer-1 exhibited strong alpha-glucosidase inhibitory activity, whereas the structurally related bibenzyls moscatilin and chrysotoxin were devoid of any detectable activity [1]. This represents a qualitative activity-versus-inactivity differentiation, not merely a quantitative potency difference.

alpha-glucosidase inhibition antidiabetic research Dendrobium bibenzyls

Cancer Cell Migration Inhibition: Gigantol Isomer-1 Selective Activity vs. Normal Cell Sparing

Gigantol isomer-1 suppressed the migratory behavior of non-small cell lung cancer H460 and H292 cells but exhibited no inhibitory activity against normal human keratinocytes (HaCat), demonstrating a therapeutically relevant selectivity window that may not extend to other bibenzyls without empirical validation [1].

cancer metastasis cell migration inhibition non-small cell lung cancer

Cytotoxicity Against Lung Cancer (H460) Cells: Gigantol Isomer-1 vs. Moscatilin

In a direct comparative cytotoxicity evaluation against H460 lung cancer cells, Gigantol isomer-1 (IC50 = 85.40 μM) and moscatilin (IC50 = 674.04 μM) exhibited an approximately 7.9-fold difference in potency, with gigantol demonstrating markedly superior activity [1]. This quantitative disparity is context-dependent; in KB oral cancer cells, the relative potency inverted, with moscatilin exhibiting an IC50 of 2.62 μM [1].

cytotoxicity H460 lung cancer bibenzyl comparative pharmacology

Glucose Transporter Regulation: Gigantol Isomer-1 vs. Batatasin III

In a comparative study examining arene substitution effects on glucose transporter regulation, Gigantol isomer-1 upregulated GLUT1 and GLUT4 in myotubes but downregulated them in adipocytes, whereas batatasin III had minimal impact on these transporters across both cell types [1]. This represents a tissue-specific, bidirectional regulatory effect unique to gigantol among the tested bibenzyls.

GLUT1 GLUT4 glucose uptake metabolic disorders

Metabolic Profile and Biosynthetic Role: Gigantol Isomer-1 as Erianin Intermediate

Gigantol isomer-1 serves as a direct biosynthetic intermediate in the pathway to erianin, a bibenzyl with potent antitumor activity, and its metabolic fate has been extensively characterized across four species (rat, dog, monkey, human) with 17 metabolites identified via UHPLC-HRMS [1] [2]. In contrast, moscatilin is an isomer of a downstream gigantol-derived intermediate (compound 2), not a precursor in the same pathway branch [1].

bibenzyl biosynthesis erianin precursor O-methyltransferase metabolic engineering

Gigantol Isomer-1: High-Confidence Research and Procurement Application Scenarios Based on Quantitative Evidence


Alpha-Glucosidase Inhibitor Screening and Antidiabetic Drug Discovery Programs

Based on the direct head-to-head evidence that gigantol exhibits strong alpha-glucosidase inhibitory activity while moscatilin and chrysotoxin are inactive, this compound is the appropriate selection for primary screening campaigns targeting alpha-glucosidase inhibition [1]. Procurement of moscatilin or chrysotoxin for this application would yield negative results and potentially lead to false conclusions about Dendrobium bibenzyl class activity.

Lung Cancer Metastasis Research Requiring Selective Anti-Migratory Activity

For studies investigating inhibition of non-small cell lung cancer migration and metastasis, gigantol provides a selectivity profile validated against normal keratinocytes, with H460 cytotoxicity (IC50 = 85.40 μM) substantially exceeding that of moscatilin (IC50 = 674.04 μM) in the same cell line [2] [3]. Researchers should note that this potency advantage is cell-line-specific and does not extend to all cancer models.

Tissue-Specific Glucose Transporter Regulation and Metabolic Disorder Research

Investigations requiring bidirectional, tissue-specific modulation of GLUT1/GLUT4 transporters should utilize gigantol, which uniquely upregulates these transporters in myotubes while downregulating them in adipocytes—a pattern not observed with batatasin III [4]. This application scenario is supported by direct comparative evidence demonstrating that arene substitution differences drive distinct pharmacological outcomes.

Bibenzyl Biosynthesis and Metabolic Engineering Studies Targeting Erianin Production

For research programs focused on elucidating or engineering the erianin biosynthetic pathway, gigantol is the validated precursor and metabolic intermediate, with its conversion to erianin confirmed via deuterium-labeled tracer studies [5]. The metabolic profile of gigantol across four preclinical species (rat, dog, monkey, human) has been fully characterized, identifying 17 metabolites and establishing glucuronidation as the primary pathway [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gigantol isomer-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.